4-(Trifluoromethylthio)benzyl alcohol
Overview
Description
4-(Trifluoromethylthio)benzyl alcohol is an organic compound with the molecular formula C8H7F3OS. It is characterized by the presence of a trifluoromethylthio group attached to a benzyl alcohol moiety. This compound is known for its white to light yellow crystalline appearance and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethylthio)benzyl alcohol typically involves the reaction of 4-(Trifluoromethylthio)benzaldehyde with a reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in a suitable solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethylthio)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(Trifluoromethylthio)benzaldehyde, 4-(Trifluoromethylthio)benzoic acid.
Reduction: 4-(Trifluoromethylthio)toluene.
Substitution: Various substituted benzyl alcohol derivatives depending on the substituent used.
Scientific Research Applications
4-(Trifluoromethylthio)benzyl alcohol is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is employed in the development of drugs targeting specific biological pathways, such as peroxisome proliferator-activated receptor (PPAR) agonists.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylthio)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, as a PPAR agonist, it binds to the PPAR receptor, modulating gene expression and influencing metabolic processes. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethoxy)benzyl alcohol
- 4-(Trifluoromethylsulfonyl)benzyl alcohol
Uniqueness
4-(Trifluoromethylthio)benzyl alcohol is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with specific biological targets, making it valuable in various applications .
Properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWQNXIWNNTUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380691 | |
Record name | 4-(Trifluoromethylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-52-1 | |
Record name | 4-[(Trifluoromethyl)thio]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56456-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethylthio)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 56456-52-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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